Cas no 7128-36-1 (Pyrido[4,3-d]pyrimidine,5,6,7,8-tetrahydro-2-(4-methyl-1-piperazinyl)-6-(2-methylpropyl)-4-(1-pyrrolidinyl)-)

Pyrido[4,3-d]pyrimidine,5,6,7,8-tetrahydro-2-(4-methyl-1-piperazinyl)-6-(2-methylpropyl)-4-(1-pyrrolidinyl)- structure
7128-36-1 structure
Product Name:Pyrido[4,3-d]pyrimidine,5,6,7,8-tetrahydro-2-(4-methyl-1-piperazinyl)-6-(2-methylpropyl)-4-(1-pyrrolidinyl)-
Numero CAS:7128-36-1
MF:C20H34N6
MW:358.524163722992
CID:569889
PubChem ID:352343
Update Time:2025-04-19

Pyrido[4,3-d]pyrimidine,5,6,7,8-tetrahydro-2-(4-methyl-1-piperazinyl)-6-(2-methylpropyl)-4-(1-pyrrolidinyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Pyrido[4,3-d]pyrimidine,5,6,7,8-tetrahydro-2-(4-methyl-1-piperazinyl)-6-(2-methylpropyl)-4-(1-pyrrolidinyl)-
    • 2-(4-methylpiperazin-1-yl)-6-(2-methylpropyl)-4-pyrrolidin-1-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine
    • 9-(4-methylpiperazin-1-yl)-4-(2-methylpropyl)-7-pyrrolidin-1-yl-4,8,10 -triazabicyclo[4.4.0]deca-7,9,11-triene
    • 6-isobutyl-2-(4-methyl-piperazin-1-yl)-4-pyrrolidin-1-yl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine
    • 6-Isobutyl-2-(4-methyl-piperazino)-4-pyrrolidino-5,6,7,8-tetrahydro-pyrido< 4,3-d> pyrimidin
    • AC1L7080
    • NSC525979
    • NSC-525979
    • 7128-36-1
    • DTXSID20326254
    • Inchi: 1S/C20H34N6/c1-16(2)14-24-9-6-18-17(15-24)19(25-7-4-5-8-25)22-20(21-18)26-12-10-23(3)11-13-26/h16H,4-15H2,1-3H3
    • Chiave InChI: FEKFVBBACCPUBD-UHFFFAOYSA-N
    • Sorrisi: N1(CCCC1)C1=C2C(CCN(CC(C)C)C2)=NC(=N1)N1CCN(C)CC1

Proprietà calcolate

  • Massa esatta: 358.28482
  • Massa monoisotopica: 358.28449511g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 4
  • Complessità: 444
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.7
  • Superficie polare topologica: 38.7Ų

Proprietà sperimentali

  • PSA: 38.74
  • LogP: 1.84850
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.